molecular formula C9H13N3O B11911281 3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile CAS No. 920338-65-4

3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile

Katalognummer: B11911281
CAS-Nummer: 920338-65-4
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: RDEHOFBYJVIXKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile is a chemical compound characterized by its unique spirocyclic structure. This compound contains a spiro[2.4]heptane ring system, which is a bicyclic structure where two rings share a single atom. The presence of an amino group, a nitrile group, and a ketone group in its structure makes it an interesting subject for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile typically involves the formation of the spirocyclic ring system followed by the introduction of functional groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and temperature control are crucial factors in the industrial synthesis of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile is unique due to its specific spirocyclic structure and the presence of multiple functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

920338-65-4

Molekularformel

C9H13N3O

Molekulargewicht

179.22 g/mol

IUPAC-Name

3-(6-amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile

InChI

InChI=1S/C9H13N3O/c10-5-1-2-9(11)6-8(3-4-8)12-7(9)13/h1-4,6,11H2,(H,12,13)

InChI-Schlüssel

RDEHOFBYJVIXKL-UHFFFAOYSA-N

Kanonische SMILES

C1CC12CC(C(=O)N2)(CCC#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.